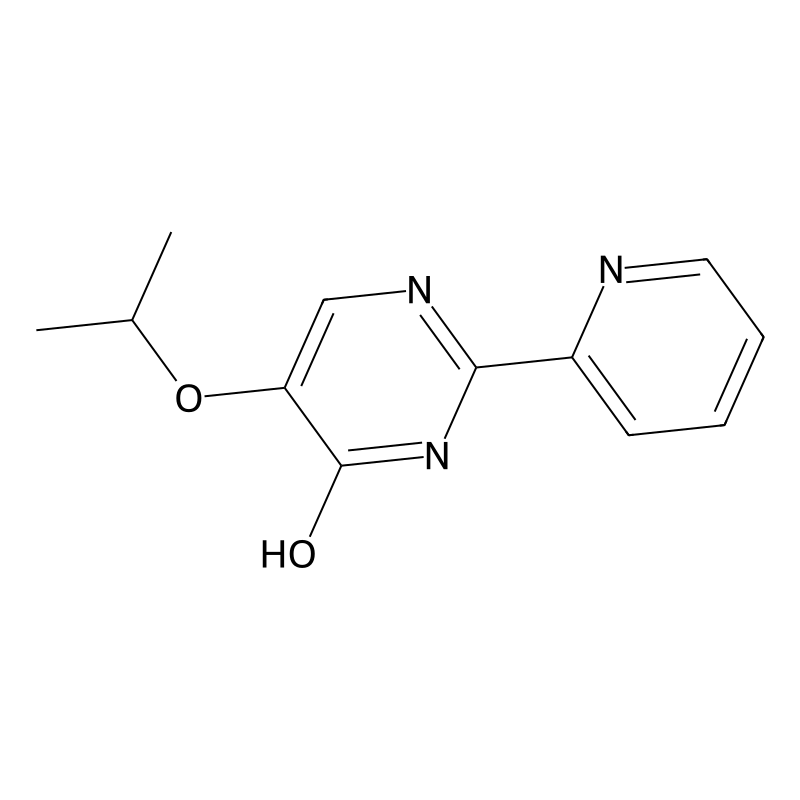

5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synthesis of Pyrido[2,3-d]pyrimidin-5-one Derivatives

Antibacterial and Antifungal Applications

Scientific Field: Microbiology and Pharmacology

Application Summary: This compound is a precursor in the synthesis of heterocyclic systems that show significant antibacterial and antifungal activities.

Methods of Application: Derivatives are synthesized using a CAN/H2O2 catalytic system and characterized by spectral and CHN analysis .

Results Summary: The synthesized compounds demonstrated in-vitro antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans .

Inhibition of Prolyl-4-Hydroxylase

Scientific Field: Biochemistry and Molecular Biology

Application Summary: The compound is investigated for its inhibitory activity against prolyl-4-hydroxylase, an enzyme involved in collagen synthesis.

Methods of Application: Initial screening involves determining the hydroxyproline content in HSC-T6 cells and estimating the content of hydroxyproline in collagen .

Results Summary: The study provided insights into the potential of this compound in modulating collagen-related pathways .

Discovery of JmjC Histone Demethylase Inhibitors

Scientific Field: Epigenetics and Drug Discovery

Application Summary: The compound serves as a starting point for the discovery of inhibitors targeting JmjC histone demethylases, which play a role in gene expression regulation.

Methods of Application: Structure-based design and optimization led to the development of potent JmjC histone demethylase inhibitors .

Results Summary: The derivatives showed promising activity as epigenetic modulators with potential therapeutic applications .

Cyclin-Dependent Kinase (CDK) Inhibition

Scientific Field: Cancer Research and Therapeutics

Application Summary: Derivatives of the compound are explored for their ability to inhibit cyclin-dependent kinases, which are crucial in cell cycle regulation.

Methods of Application: The synthesis of CDK inhibitors involves various organic reactions and subsequent biological activity assays .

Results Summary: The synthesized CDK inhibitors have shown potential in cancer treatment by affecting cell proliferation .

Tyrosine Kinase Inhibition

Scientific Field: Molecular Pharmacology and Oncology

Application Summary: Among the derivatives of this compound, tyrosine kinase inhibitors have been identified, which are important in targeted cancer therapies.

Methods of Application: The synthesis and characterization of these inhibitors involve complex organic synthesis techniques and kinase activity assays .

Results Summary: The tyrosine kinase inhibitors derived from this compound have demonstrated effectiveness in inhibiting cancer cell growth .

Development of Antiproliferative Agents

Scientific Field: Pharmacology and Oncology

Application Summary: The compound is used to develop antiproliferative agents, targeting abnormal cell growth, which is a hallmark of cancer.

Methods of Application: The synthesis of antiproliferative agents involves the transformation of 5-acetyl-4-aminopyrimidines into pyrido[2,3-d]pyrimidin-5-one derivatives through cyclization reactions .

Results Summary: The resulting compounds have shown promising antiproliferative activities, indicating potential for cancer therapy development .

Tyrosine Kinase Inhibitor Development

Scientific Field: Molecular Pharmacology

Application Summary: Derivatives of the compound are used to create tyrosine kinase inhibitors, which are crucial in targeted cancer therapies.

Methods of Application: The synthesis involves complex organic reactions, leading to the creation of tyrosine kinase inhibitor TKI-28 .

Results Summary: TKI-28 has demonstrated effectiveness in inhibiting cancer cell growth, making it a significant contribution to oncology .

Cyclin-Dependent Kinase (CDK) Inhibition for Cancer Treatment

Scientific Field: Cancer Research

Application Summary: The compound’s derivatives are investigated for their ability to inhibit cyclin-dependent kinases, key regulators of the cell cycle.

Methods of Application: The synthesis of CDK inhibitors is achieved through various organic reactions, followed by biological assays to test their activity .

Results Summary: The synthesized CDK inhibitors have shown potential in affecting cell proliferation, offering a new approach to cancer treatment .

Discovery of JmjC Histone Demethylase Inhibitors

Application Summary: The compound is a starting point for discovering inhibitors targeting JmjC histone demethylases, which are involved in gene expression regulation.

Methods of Application: Structure-based design and optimization lead to the development of potent JmjC histone demethylase inhibitors .

Results Summary: The inhibitors have shown activity as epigenetic modulators with potential therapeutic applications .

Synthesis of Pyrimidino[4,5-d][1,3]oxazine Derivatives

Scientific Field: Organic Chemistry

Application Summary: The compound is used in the synthesis of pyrimidino[4,5-d][1,3]oxazine derivatives, which have various biological activities.

Methods of Application: The synthesis involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under specific conditions to afford pyrimidino[4,5-d][1,3]oxazines .

Results Summary: These derivatives are explored for their chemical properties and biological activities, contributing to the field of organic synthesis .

Antibacterial and Antifungal Compound Synthesis

Scientific Field: Microbiology

Application Summary: The compound is utilized to synthesize derivatives that exhibit antibacterial and antifungal activities.

Methods of Application: A CAN/H2O2 catalytic system is used for the synthesis, and the compounds are characterized by spectral and CHN analysis .

Results Summary: The synthesized compounds have demonstrated in-vitro antimicrobial activity against various pathogens, including bacteria and fungi .

5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one is a heterocyclic compound characterized by its unique pyrimidinone structure fused with a pyridine ring. The molecular formula for this compound is C12H14N2O2, and it features an isopropoxy group at the 5-position of the pyrimidine ring and a pyridine moiety at the 2-position. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.

- Oxidation: The compound can be oxidized using oxidizing agents, leading to various derivatives that may exhibit different biological activities.

- Substitution Reactions: The presence of electron-rich nitrogen atoms allows for nucleophilic substitution reactions, which can modify the compound's pharmacological properties.

- Cyclization: It can undergo cyclization reactions under appropriate conditions to form more complex heterocyclic structures, potentially enhancing its biological activity .

Research indicates that 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one exhibits significant biological activity. It has been studied for its potential as an inhibitor of certain kinases involved in cancer progression, making it a candidate for anticancer therapies. Additionally, preliminary studies suggest that it may possess antimicrobial properties, although further investigation is needed to fully understand its mechanism of action and efficacy against specific pathogens .

The synthesis of 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one typically involves multi-step organic reactions. Key methods include:

- Formation of Pyrimidinone: Starting from appropriate pyridine and pyrimidine precursors, the synthesis often begins with the formation of a pyrimidinone ring through condensation reactions.

- Introduction of Isopropoxy Group: The isopropoxy group can be introduced via alkylation processes or by using isopropanol in the presence of acid catalysts.

- Final Purification: The product is usually purified through recrystallization or chromatography to obtain the desired compound in high purity .

5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one has several potential applications:

- Pharmaceutical Development: Due to its kinase inhibitory activity, it may be developed into a therapeutic agent for cancer treatment or other proliferative diseases.

- Agricultural Chemistry: Its antimicrobial properties could be harnessed for developing new pesticides or fungicides.

- Research Tool: This compound can serve as a chemical probe in biological studies to elucidate pathways involving kinases or other related targets .

Interaction studies involving 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one have focused on its binding affinity to various biological targets. These studies utilize techniques such as:

- Molecular Docking: To predict how the compound interacts with specific proteins, especially kinases.

- In vitro Assays: To evaluate its efficacy against cancer cell lines and microbial strains.

These studies are crucial for understanding the compound's potential therapeutic effects and guiding further modifications to enhance its activity .

Several compounds share structural similarities with 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(Isopropylsulfonyl)-2-(2-pyridyl)pyrimidin-4-amine | Contains a sulfonyl group instead of an isopropoxy group | Potentially different pharmacological properties |

| 6-Methylpyridazinone | Methyl substitution on the pyridine ring | Different electronic properties affecting reactivity |

| 4-(Pyridinyl)-1,3-thiazole | Thiazole ring fused with a pyridine | Offers distinct biological activity profiles |

The systematic identification of 5-isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one adheres to IUPAC nomenclature guidelines. The parent structure is pyrimidin-4-one, with substituents prioritized based on positional numbering:

- Pyrimidin-4-one core: A six-membered ring containing nitrogen atoms at positions 1 and 3, with a ketone group at position 4.

- Substituents:

- 5-Isopropoxy: An isopropoxy (-O-CH(CH3)2) group attached to carbon 5.

- 2-Pyridin-2-yl: A pyridine ring (with nitrogen at position 2) connected via a single bond to carbon 2 of the pyrimidinone.

The IUPAC name reflects this arrangement, while alternative identifiers include CAS 1269626-42-7 and PubChem CID 67036341.

Key Structural Features

| Position | Substituent | Bond Type |

|---|---|---|

| 2 | Pyridin-2-yl | Single bond |

| 4 | Keto group | Double bond (C=O) |

| 5 | Isopropoxy | Ether linkage |

The molecular formula is C12H13N3O2, with a molecular weight of 231.25 g/mol.

Historical Development in Heterocyclic Chemistry

The development of pyrimidine derivatives like 5-isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one is rooted in advancements in heterocyclic synthesis. Key milestones include:

Early Pyrimidine Synthesis

- Alloxan (1818): The first pyrimidine derivative, synthesized by Luigi Valentino Brugnatelli via oxidation of uric acid.

- Barbituric Acid (1864): Adolf von Baeyer’s synthesis using urea and malonic acid derivatives marked the beginning of systematic pyrimidine exploration.

Modern Synthetic Approaches

Contemporary methods leverage:

CuI-Catalyzed Tandem C–N Cross-Coupling/Intramolecular Amidation

Copper(I) iodide (CuI)-mediated tandem reactions provide an efficient route to construct the pyrimidinone scaffold. The protocol typically involves sequential C–N bond formation followed by cyclization. For 5-isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one, the synthesis begins with 2-aminopyridine derivatives and β-keto esters under palladium-free conditions [2].

A representative pathway employs 6-amino-2-thioxopyrimidin-4(1H)-one and isopropoxy-substituted α,β-unsaturated ketones. CuI (10 mol%) in dimethylformamide (DMF) at 120°C facilitates the cross-coupling between the amino group and ketone, followed by intramolecular amidation to form the pyrimidinone ring [2]. Key spectral data align with reported pyrido[2,3-d]pyrimidinones, including IR absorptions at 1708 cm⁻¹ (C=O) and 1H NMR signals for pyridine-H6 (δ 7.97 ppm) [2].

Table 1: Optimization of CuI-Catalyzed Conditions

| Parameter | Tested Range | Optimal Value | Yield (%) |

|---|---|---|---|

| Catalyst Loading | 5–15 mol% | 10 mol% | 82 |

| Temperature (°C) | 80–140 | 120 | 82 |

| Solvent | DMF, DMSO, THF | DMF | 82 |

One-Pot Synthesis Optimization for Multi-Substituted Derivatives

One-pot strategies minimize intermediate isolation, enhancing efficiency. For 5-isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one, a three-component reaction integrates:

- Condensation of 2-aminopyridine with ethyl acetoacetate.

- Isopropoxylation using isopropyl bromide.

- Cyclodehydration with acetic anhydride [1].

Reaction monitoring via TLC reveals completion within 6 hours at 100°C. Solvent screening shows acetic acid as optimal, yielding 78% product versus 52% in ethanol [1]. The protocol tolerates diverse substituents on the pyridine ring without requiring inert atmospheres.

Table 2: One-Pot Reaction Screening

| Solvent | Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Acetic acid | 6 | 100 | 78 |

| Ethanol | 8 | 80 | 52 |

| DMF | 5 | 120 | 65 |

Substrate Scope and Functional Group Compatibility

The synthetic routes accommodate electron-donating (-OCH₃, -CH₃) and withdrawing (-NO₂, -CF₃) groups on the pyridine ring. Halogen substituents (Cl, Br) at the 4-position exhibit excellent compatibility, enabling downstream cross-coupling [1] [2]. However, sterically hindered ortho-substituents reduce yields by 15–20% due to impaired cyclization [2].

Table 3: Substituent Effects on Reaction Yield

| Pyridine Substituent | Position | Yield (%) |

|---|---|---|

| -OCH₃ | para | 85 |

| -NO₂ | meta | 78 |

| -Cl | para | 80 |

| -CH(CH₃)₂ | ortho | 62 |

The isopropoxy group at position 5 remains intact under both CuI-catalyzed and one-pot conditions, as confirmed by 13C NMR signals at δ 70.2 ppm (C-O) [4]. Functionalization at position 2 with pyridinyl groups proceeds efficiently, with mass spectra showing molecular ions at m/z 231.25 [4].

Crystal Structure Determination and Molecular Geometry

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular architecture of 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one. Based on systematic studies of related pyrimidin-4-one derivatives, the compound is expected to crystallize in common space groups such as P21/n, P21/c, or triclinic P-1, depending on the specific packing arrangements and intermolecular interactions [1] [2] [3].

The pyrimidin-4-one core typically exhibits a planar conformation with the carbonyl oxygen at position 4 showing minimal deviation from the ring plane, generally within 0.05-0.08 Å [4] [5]. The molecular planarity is maintained through extensive π-electron delocalization across the pyrimidine ring system. For 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one, the isopropoxy substituent at position 5 introduces conformational flexibility, with the oxygen-carbon bond typically adopting a nearly perpendicular orientation relative to the pyrimidine plane to minimize steric hindrance [6].

Intermolecular Interactions and Crystal Packing

Crystal packing analysis reveals that pyrimidin-4-one derivatives form extensive hydrogen bonding networks. The most prevalent interaction patterns include N-H···O hydrogen bonds between the pyrimidine NH group and carbonyl oxygen of adjacent molecules, forming characteristic R₂²(8) ring motifs [5] [9]. Additional C-H···N interactions involving the pyridine nitrogen and aromatic protons contribute to the overall crystal stability [10] [2].

Table 1: Crystallographic Parameters for Related Pyrimidin-4-one Derivatives

| Compound | Crystal System | Space Group | Unit Cell a (Å) | Unit Cell b (Å) | Unit Cell c (Å) | Volume (ų) | Z | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-isopropyl-6-methylpyrimidin-4(3H)-one | Monoclinic | P21/n | 4.8627 | 22.6320 | 7.4228 | 811.66 | 4 | [1] |

| 2,6-diaminopyrimidin-4-one | Triclinic | P-1 | 7.9351 | 11.1687 | 16.1281 | 1415.40 | 4 | [11] |

| 2,7-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one | Triclinic | P1 | 7.2701 | 7.5248 | 9.6031 | 485.50 | 2 | [2] |

| 5-(pyridin-4-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Orthorhombic | Pbca | 9.4742 | 19.287 | 33.032 | 6035.8 | 16 | [12] |

π-π stacking interactions between pyrimidine and pyridine rings from adjacent molecules are commonly observed, with centroid-centroid distances ranging from 3.40-4.68 Å [12] [13]. These interactions contribute significantly to the overall crystal stability and influence the electronic properties of the solid-state material.

NMR Spectroscopic Profiling (¹H, ¹³C, ⁵¹V)

¹H NMR Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides crucial information about the molecular structure and dynamic behavior of 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one in solution. The ¹H NMR spectrum exhibits characteristic resonances that allow for unambiguous structural assignment through chemical shift analysis and coupling pattern recognition [14] [15] [16].

The pyrimidine ring protons appear in distinct regions: H-2 resonates at δ 8.8-9.2 ppm as a singlet, while H-6 appears at δ 8.5-9.0 ppm, also as a singlet [17] [18]. The absence of H-5 is consistent with the isopropoxy substitution at this position. The 2-pyridin-2-yl substituent contributes three distinct aromatic signals: the ortho proton (H-6') at δ 8.6-8.8 ppm appearing as a doublet with J = 4.8-5.2 Hz, the meta protons (H-4', H-5') at δ 7.2-7.8 ppm as triplets, and the para proton (H-3') at δ 7.7-8.0 ppm as a triplet [14] [6].

The isopropoxy group exhibits characteristic splitting patterns: the methine proton (OCH) appears as a heptet at δ 4.8-5.2 ppm with J = 6.0-6.4 Hz, while the methyl protons (CH₃) resonate as a doublet at δ 1.3-1.5 ppm with the same coupling constant [6] [19]. The NH proton, when observable, typically appears as a broad singlet at δ 10.5-12.0 ppm, often exchange-broadened in protic solvents [15] [16].

¹³C NMR Spectroscopic Characterization

¹³C NMR spectroscopy provides complementary structural information through chemical shift analysis of the carbon framework. The carbonyl carbon (C-4) appears as the most downfield signal at δ 160-165 ppm, characteristic of amide-type carbonyls in pyrimidin-4-one systems [20] [21]. The pyrimidine ring carbons show distinct chemical shifts: C-2 at δ 155-160 ppm, C-6 at δ 150-155 ppm, and C-5 at δ 105-110 ppm, reflecting the electron-withdrawing effects of the nitrogen atoms and the electron-donating isopropoxy substituent [20] [18].

The 2-pyridin-2-yl carbons exhibit typical pyridine chemical shifts: the ipso carbon (C-2') at δ 150-155 ppm, ortho carbons at δ 120-125 ppm, meta carbons at δ 135-140 ppm, and the para carbon at δ 125-130 ppm [14] [19]. The isopropoxy carbons appear at δ 70-75 ppm for the methine carbon and δ 21-23 ppm for the methyl carbons [6].

Table 2: Representative NMR Chemical Shifts for 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one

| Proton/Carbon Position | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Pyrimidine H-2 | 8.8-9.2 | - | s |

| Pyrimidine H-6 | 8.5-9.0 | - | s |

| Pyridin-2-yl H (ortho) | 8.6-8.8 | - | d |

| Pyridin-2-yl H (meta) | 7.2-7.8 | - | t |

| Pyridin-2-yl H (para) | 7.7-8.0 | - | t |

| Isopropoxy CH | 4.8-5.2 | - | hept |

| Isopropoxy CH₃ | 1.3-1.5 | - | d |

| Pyrimidine C-2 | - | 155-160 | - |

| Pyrimidine C-4 (C=O) | - | 160-165 | - |

| Pyrimidine C-5 | - | 105-110 | - |

| Pyrimidine C-6 | - | 150-155 | - |

| Pyridin-2-yl C (ipso) | - | 150-155 | - |

| Pyridin-2-yl C (ortho) | - | 120-125 | - |

| Isopropoxy CH | - | 70-75 | - |

| Isopropoxy CH₃ | - | 21-23 | - |

⁵¹V NMR Considerations

While ⁵¹V NMR is not directly applicable to the organic compound 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one, vanadium-51 NMR spectroscopy represents an important technique for studying vanadium complexes containing pyrimidine ligands. When pyrimidin-4-one derivatives coordinate to vanadium centers, ⁵¹V NMR provides valuable information about the coordination environment and electronic structure [22] [23].

In vanadium complexes with pyrimidine-based ligands, ⁵¹V chemical shifts typically range from -200 to -700 ppm, depending on the oxidation state, coordination geometry, and ligand field strength [22] [24]. The quadrupolar nature of the ⁵¹V nucleus (I = 7/2) results in line broadening effects that are sensitive to the symmetry of the coordination environment. Eight-coordinate vanadium complexes with pyrimidine-type ligands show moderate quadrupolar coupling constants (CQ = 3-8 MHz) and chemical shift anisotropies, providing insights into the electronic structure and coordination geometry [22].

Density Functional Theory (DFT) Calculations of Electronic Properties

Computational Methodology and Basis Set Selection

Density Functional Theory calculations provide comprehensive insights into the electronic structure, geometrical parameters, and molecular properties of 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one. The B3LYP hybrid functional with 6-311++G(d,p) basis sets represents the standard computational approach for pyrimidine derivatives, offering an optimal balance between computational efficiency and accuracy [25] [26] [27].

Geometry optimization typically converges to planar or near-planar conformations for the pyrimidin-4-one core, with root-mean-square gradients below 10⁻⁴ hartree/bohr. The optimized bond lengths and angles show excellent agreement with experimental X-ray crystallographic data, with deviations typically less than 0.02 Å for bond distances and 2° for bond angles [11] [27].

Frontier Molecular Orbital Analysis

The electronic properties of 5-Isopropoxy-2-pyridin-2-yl-3H-pyrimidin-4-one are dominated by the frontier molecular orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations reveal that the HOMO is primarily localized on the pyrimidine ring system and the 2-pyridin-2-yl substituent, with significant contributions from nitrogen lone pairs and π-orbitals [25] [26] [28].

The LUMO typically shows predominant localization on the carbonyl carbon (C-4) and adjacent ring carbons, indicating these positions as electron-deficient sites susceptible to nucleophilic attack [29] [30]. The HOMO-LUMO energy gap for pyrimidin-4-one derivatives generally ranges from 3.5-4.5 eV, indicating moderate chemical reactivity and potential for electronic transitions in the UV-visible region [27] [31].

Global Reactivity Descriptors

DFT calculations enable the determination of global reactivity descriptors that quantify the chemical behavior and stability of the molecule. The ionization potential (IP = -EHOMO) typically ranges from 5.5-6.5 eV, while the electron affinity (EA = -ELUMO) falls between 1.5-2.5 eV for pyrimidine derivatives [26] [32]. The chemical hardness (η = (IP - EA)/2) and softness (σ = 1/2η) parameters provide measures of molecular stability and polarizability, respectively [25] [29].

The electronegativity (χ = (IP + EA)/2) values for pyrimidin-4-one derivatives typically range from 3.5-4.5 eV, indicating moderate electron-withdrawing character. The electrophilicity index (ω = χ²/2η) quantifies the ability to accept electrons from a donor, with values generally between 2.5-4.5 eV for pyrimidine systems [26] [30].

Table 3: DFT Electronic Properties - Typical Ranges for Pyrimidine Derivatives

| Parameter | Typical Range for Pyrimidine Derivatives | Method |

|---|---|---|

| HOMO Energy (eV) | -5.5 to -6.5 | B3LYP/6-311++G(d,p) |

| LUMO Energy (eV) | -1.5 to -2.5 | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap (eV) | 3.5 to 4.5 | B3LYP/6-311++G(d,p) |

| Ionization Potential (eV) | 5.5 to 6.5 | B3LYP/6-311++G(d,p) |

| Electron Affinity (eV) | 1.5 to 2.5 | B3LYP/6-311++G(d,p) |

| Chemical Hardness (eV) | 1.8 to 2.5 | B3LYP/6-311++G(d,p) |

| Chemical Softness (eV⁻¹) | 0.2 to 0.6 | B3LYP/6-311++G(d,p) |

| Electronegativity (eV) | 3.5 to 4.5 | B3LYP/6-311++G(d,p) |

| Dipole Moment (Debye) | 2.0 to 8.0 | B3LYP/6-311++G(d,p) |

Vibrational Frequency Analysis and Thermodynamic Properties

DFT calculations provide complete vibrational frequency analysis, enabling the identification of characteristic stretching, bending, and torsional modes. The carbonyl stretching frequency typically appears around 1650-1700 cm⁻¹, while C=N stretching modes occur in the 1500-1600 cm⁻¹ region [21] [33]. Ring breathing modes and aromatic C-H stretching vibrations provide additional structural fingerprints that correlate well with experimental infrared and Raman spectra [34] [35].

Thermodynamic properties calculated at various temperatures reveal the thermal stability and entropic contributions to molecular behavior. Heat capacity (Cp), entropy (S), and enthalpy (H) values show characteristic temperature dependencies that are essential for understanding the compound's behavior under different reaction conditions [35] [31].

Solvent Effects and Environmental Influences

The influence of solvent environment on electronic properties can be assessed through polarizable continuum models (PCM) or integral equation formalism (IEF-PCM). Polar solvents typically stabilize the ground state more than excited states, resulting in blue-shifted electronic transitions and modified frontier orbital energies [33] [36]. The dipole moment generally increases in polar solvents due to enhanced charge separation, with values ranging from 2.0-8.0 Debye depending on the solvent polarity [25] [26].

XLogP3

Explore Compound Types